molecular formula C11H18O2 B14737914 Ethyl (2-methylcyclohexylidene)acetate CAS No. 2208-99-3

Ethyl (2-methylcyclohexylidene)acetate

Cat. No.: B14737914
CAS No.: 2208-99-3
M. Wt: 182.26 g/mol
InChI Key: HNSZAMVXYHEQLD-UHFFFAOYSA-N
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Description

Ethyl (2-methylcyclohexylidene)acetate is a cyclohexylidene-containing ester characterized by a conjugated enone system (α,β-unsaturated ester) and a methyl substituent on the cyclohexene ring. For example, this derivative (C${11}$H${18}$O$_5$) was synthesized via deacetylation of a precursor using cation exchange resin AG50W-X4, yielding 86% after chromatographic purification . Key spectral data includes:

  • $^1$H NMR: δ 1.29 (t, J = 7.2 Hz, 3H, ethyl CH$3$), 4.17 (br m, 2H, ethyl CH$2$)
  • IR: Strong absorption at 1700 cm$^{-1}$ (ester C=O) and 1650 cm$^{-1}$ (conjugated enone) .

The methyl group on the cyclohexylidene ring enhances steric bulk, influencing reactivity and stability compared to simpler esters.

Properties

CAS No.

2208-99-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-(2-methylcyclohexylidene)acetate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3

InChI Key

HNSZAMVXYHEQLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methylcyclohexylidene)acetate can be synthesized through the esterification reaction between 2-methylcyclohexanone and ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for commercial applications .

Mechanism of Action

The mechanism of action of ethyl (2-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (E)-2-(2-Oxocyclohexylidene)acetate

Molecular Formula : C${10}$H${14}$O$_3$
Key Features :

  • Contains a ketone (oxo) group at the cyclohexene ring position instead of a methyl group.
  • Synthesized via Wittig reaction between cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate (61% yield) .
  • Mass Spec : m/z 183.0 [M+H]$^+$ (calculated 183.1) .

Comparison :

  • The oxo group increases electrophilicity at the α-carbon, enhancing reactivity in Michael additions compared to the methyl-substituted analog.
  • Lower yield (61% vs. 86% for the trihydroxy-methyl derivative) suggests steric or electronic challenges in synthesis .

(Z)-Ethyl 2-Chloro-2-[Arylhydrazinylidene]acetates

Examples :

  • (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate (C${12}$H${14}$ClN$2$O$2$) .
  • Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate (C${12}$H${13}$Cl$2$N$2$O$_2$) .

Key Features :

  • Chlorine and hydrazone substituents introduce strong electron-withdrawing effects.
  • Planar hydrazone moiety enables π-conjugation, altering UV-Vis absorption (e.g., λ$_{\text{max}}$ ~300 nm in related compounds) .

Comparison :

  • Higher molecular weight and halogen presence increase toxicity risks compared to the methyl-substituted compound.

Ethyl Acetate (Simple Ester)

Molecular Formula : C$4$H$8$O$_2$
Key Features :

  • Lacks cyclohexylidene or substituents; a straightforward ester with a fruity odor .
  • Molar Mass : 88.11 g/mol vs. 230.26 g/mol for the trihydroxy-methyl derivative .

Comparison :

  • Ethyl acetate’s simplicity grants it widespread use as a solvent, whereas the cyclohexylidene analogs are niche intermediates in organic synthesis.
  • The conjugated enone system in ethyl (2-methylcyclohexylidene)acetate enables Diels-Alder reactions, which ethyl acetate cannot undergo .

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